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Compound of Interest

Compound Name: E7130

Cat. No.: B14018519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
E7130 is a synthetically produced analog of halichondrin B, a natural product isolated from the

marine sponge Halichondria okadai.[1][2] As a potent microtubule dynamics inhibitor, E7130
exhibits a dual mechanism of action against cancer.[1][3] It directly inhibits the proliferation of

tumor cells and uniquely modulates the tumor microenvironment (TME) by suppressing cancer-

associated fibroblasts (CAFs) and promoting tumor vasculature remodeling. These application

notes provide detailed protocols for assessing the efficacy of E7130 in preclinical cancer

models, enabling researchers to investigate its therapeutic potential.
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Cell Line Cancer Type IC50 (nM) Reference

KPL-4 Breast Cancer ~0.01-0.1 [3]

OSC-19

Head and Neck

Squamous Cell

Carcinoma

~0.01-0.1 [3]

FaDu

Head and Neck

Squamous Cell

Carcinoma

~0.01-0.1 [3]

HSC-2

Head and Neck

Squamous Cell

Carcinoma

~0.01-0.1 [3]

MCF-7 Breast Cancer
Not explicitly stated,

but effective in vivo
[4][5]

T-47D Breast Cancer
Not explicitly stated,

but effective in vitro
[5]

In Vivo Efficacy of E7130 in Xenograft Models
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Cancer Model Treatment Regimen Key Findings Reference

HSC-2 SCCHN

Xenograft
45-180 µg/kg, i.v.

Increased intratumoral

microvessel density

(MVD), leading to

enhanced delivery of

cetuximab and tumor

regression.

[3]

FaDu SCCHN

Xenograft
45-180 µg/kg, i.v.

Reduced α-SMA-

positive CAFs and

modulated fibroblast

phenotypes in

combination with

cetuximab.

[3]

Human Breast Cancer

Xenografts (OD-BRE-

0438, MCF-7)

45, 90, and 180 µg/kg,

i.v., on days 0 and 7

Significant antitumor

activity at 180 µg/kg,

reducing tumor

volumes.

FaDu Xenograft 120 µg/kg, i.v.

Increased plasma

levels of Collagen IV,

indicating vascular

remodeling.

[6]

MCF-7 Xenograft

90 µg/kg, i.v. (in

combination with

fulvestrant)

Increased ERα

expression in cancer

cells and significant

tumor growth

inhibition in

combination with

fulvestrant.

[5]

Signaling Pathway
E7130 has been shown to inhibit the TGF-β-induced transdifferentiation of fibroblasts into

CAFs.[3] This process is mediated through the disruption of the microtubule network, which in

turn deactivates the PI3K/AKT/mTOR signaling pathway.[3]
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Caption: E7130 inhibits CAF transdifferentiation via the TGF-β/PI3K/AKT/mTOR pathway.

Experimental Protocols
In Vitro Cancer Cell Proliferation Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of E7130 on

various cancer cell lines.

Materials:

Cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2)

Complete cell culture medium

E7130 (dissolved in a suitable solvent, e.g., DMSO)

96-well plates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b14018519?utm_src=pdf-body-img
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14018519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Plate reader

Protocol:

Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells/well and incubate for

24 hours.

Prepare serial dilutions of E7130 in complete culture medium.

Remove the medium from the wells and add 100 µL of the E7130 dilutions. Include a vehicle

control (medium with solvent).

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Measure the luminescence or absorbance using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value using a dose-response curve fitting software.

In Vitro Cancer-Associated Fibroblast (CAF) Co-culture
Assay
This protocol assesses the effect of E7130 on the transdifferentiation of fibroblasts into CAFs

induced by cancer cells.

Materials:

Normal human fibroblasts

Cancer cell line (e.g., FaDu)

Fibroblast culture medium

Cancer cell culture medium
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Recombinant human TGF-β1 (1 ng/mL final concentration)[3]

E7130

Transwell inserts (0.4 µm pore size) for 24-well plates

Antibodies for immunocytochemistry (e.g., anti-α-SMA)

Fluorescence microscope

Protocol:

Seed normal human fibroblasts in the lower chamber of a 24-well plate.

Seed cancer cells on the Transwell inserts in the upper chamber.

Co-culture the cells for 48-72 hours to allow for cancer cell-derived factors to stimulate the

fibroblasts.

Alternatively, treat fibroblasts with TGF-β1 to induce CAF differentiation.[3]

Treat the fibroblasts with various concentrations of E7130 for 48-72 hours.

Fix and permeabilize the fibroblasts in the lower chamber.

Perform immunocytochemistry for α-SMA to identify CAFs.

Analyze the fluorescence intensity or the number of α-SMA-positive cells using a

fluorescence microscope.

In Vivo Tumor Xenograft Model
This protocol evaluates the in vivo anti-tumor efficacy of E7130 in a subcutaneous xenograft

mouse model.

Materials:

Immunocompromised mice (e.g., BALB/c nude mice)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://aacrjournals.org/cancerres/article/80/16_Supplement/4183/643019/Abstract-4183-Mechanism-of-action-analysis-of-anti
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/80/16_Supplement/4183/643019/Abstract-4183-Mechanism-of-action-analysis-of-anti
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14018519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer cell line (e.g., FaDu, MCF-7)

Matrigel (optional)

E7130 formulation for intravenous (i.v.) injection

Calipers for tumor measurement

Materials for tissue processing and immunohistochemistry

Protocol:

Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells (resuspended in PBS or mixed with

Matrigel) into the flank of each mouse.

Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.

Administer E7130 intravenously at the desired doses (e.g., 45, 90, 180 µg/kg) and schedule

(e.g., twice a week).[6] The control group should receive the vehicle.

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

Monitor the body weight of the mice as a measure of toxicity.

At the end of the study, euthanize the mice and excise the tumors.

Process the tumors for immunohistochemical analysis of α-SMA (for CAFs) and CD31 (for

microvessel density).
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Caption: Workflow for in vitro evaluation of E7130's efficacy.
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Caption: Workflow for in vivo assessment of E7130's anti-tumor activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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